molecular formula C19H29N3OS B10964289 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]acetamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]acetamide

Cat. No.: B10964289
M. Wt: 347.5 g/mol
InChI Key: CBKFJZIETGMPGD-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]acetamide is a complex organic compound that features a cyclohexene ring, a thiophene ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]acetamide typically involves multiple steps:

    Formation of the Cyclohexene Derivative: The starting material, cyclohexene, undergoes a reaction with an appropriate alkyl halide to form the cyclohex-1-en-1-yl ethyl derivative.

    Thiophene Substitution: The thiophene ring is introduced via a substitution reaction, where thiophen-2-ylmethyl chloride reacts with piperazine to form the thiophen-2-ylmethyl piperazine derivative.

    Amide Formation: The final step involves the reaction of the cyclohex-1-en-1-yl ethyl derivative with the thiophen-2-ylmethyl piperazine derivative in the presence of an acylating agent to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of cyclohexanone or thiophene-2-carboxylic acid.

    Reduction: Formation of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a ligand in receptor studies, given the presence of the piperazine ring, which is known to interact with various biological targets.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities, due to the presence of the thiophene ring, which is a common pharmacophore in drug design.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, leveraging its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]acetamide would depend on its specific application. In a biological context, it may interact with receptors or enzymes, modulating their activity. The piperazine ring could facilitate binding to neurotransmitter receptors, while the thiophene ring might interact with other molecular targets, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(methoxyphenyl)piperazin-1-yl]acetamide
  • N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(methylpiperazin-1-yl]acetamide

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

Molecular Formula

C19H29N3OS

Molecular Weight

347.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C19H29N3OS/c23-19(20-9-8-17-5-2-1-3-6-17)16-22-12-10-21(11-13-22)15-18-7-4-14-24-18/h4-5,7,14H,1-3,6,8-13,15-16H2,(H,20,23)

InChI Key

CBKFJZIETGMPGD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2CCN(CC2)CC3=CC=CS3

Origin of Product

United States

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